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molecular formula C13H11F2NO4 B2954634 ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate CAS No. 950726-72-4

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate

Cat. No. B2954634
M. Wt: 283.231
InChI Key: BTNNGHWPJTUTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063221B2

Procedure details

A solution of ethyl 1-tert-butyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate (4.00 g, 11.8 mmol) in CH2Cl2 (20 mL) and trifluoroacetic acid (4.0 mL) was stirred at 0° C. for 30 min. The mixture was concentrated in vacuo and poured into 500 mL of ice-water. The resulting precipitate was removed by filtration, washed with water and then dried to yield ethyl 6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate (3.34 g, quant) as a colorless solid.
Name
ethyl 1-tert-butyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:14]2[C:9](=[CH:10][C:11]([F:18])=[C:12]([F:17])[C:13]=2[O:15][CH3:16])[C:8](=[O:19])[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:6]1)(C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[F:18][C:11]1[CH:10]=[C:9]2[C:14](=[C:13]([O:15][CH3:16])[C:12]=1[F:17])[NH:5][CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:8]2=[O:19]

Inputs

Step One
Name
ethyl 1-tert-butyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
poured into 500 mL of ice-water
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CNC2=C(C1F)OC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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